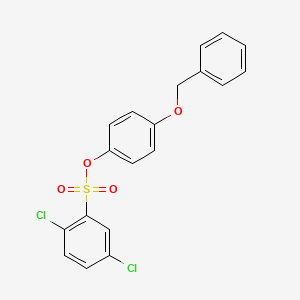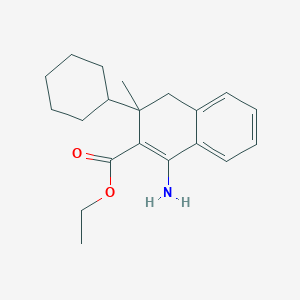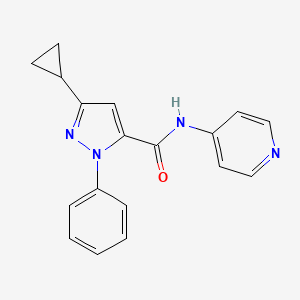
4-(benzyloxy)phenyl 2,5-dichlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its various applications. It is a sulfonate ester that is widely used in the field of organic synthesis and pharmaceuticals. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate is not well understood. However, it is believed to exert its biological effects by inhibiting various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase, an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate has been found to exhibit several biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and analgesic activity, making it a promising candidate for the treatment of various inflammatory conditions. This compound has also been found to exhibit antibacterial and antifungal activity, indicating its potential as a new class of antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate in lab experiments is its versatility in organic synthesis. This compound can be used as a protecting group for alcohols, allowing for the synthesis of complex molecules. Additionally, it has been found to exhibit potent biological activity, making it a promising candidate for the development of new drugs.
However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to certain cell lines, indicating the need for caution when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate. One area of interest is the development of new pharmaceuticals based on this compound. It has been found to exhibit potent anti-inflammatory and antibacterial activity, making it a promising candidate for the treatment of various diseases.
Another area of interest is the optimization of the synthesis of this compound to improve yield and purity. This would allow for the production of larger quantities of this compound for use in lab experiments and pharmaceutical development.
Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential toxicity. This would provide a better understanding of the biological effects of this compound and its potential as a new class of antibiotics.
Méthodes De Synthèse
The synthesis of 4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate involves the reaction of 4-(Benzyloxy)phenol with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an SN2 mechanism, resulting in the formation of the desired product. The synthesis of this compound has been optimized over the years to improve yield and purity.
Applications De Recherche Scientifique
4-(Benzyloxy)phenyl 2,5-dichlorobenzenesulfonate has several scientific research applications. It is commonly used as a protecting group for alcohols in organic synthesis. This compound is also used in the preparation of various pharmaceuticals, such as anti-cancer agents and anti-inflammatory drugs. Additionally, it has been found to exhibit potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(4-phenylmethoxyphenyl) 2,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O4S/c20-15-6-11-18(21)19(12-15)26(22,23)25-17-9-7-16(8-10-17)24-13-14-4-2-1-3-5-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSBREUWIJFYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylmethoxyphenyl) 2,5-dichlorobenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isobutyl [(4-benzyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]carbamate](/img/structure/B4924336.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine](/img/structure/B4924339.png)
![ethyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-1-piperidinecarboxylate](/img/structure/B4924340.png)

![3-[(4-nitrophenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4924375.png)
![7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4924381.png)
![ethyl {5-[(2-methoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4924391.png)
![4-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4924399.png)
![4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4924408.png)


![4-(3-{[1-(cyclopentylacetyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4924434.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4924438.png)